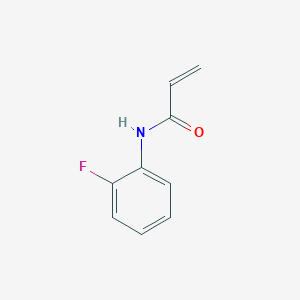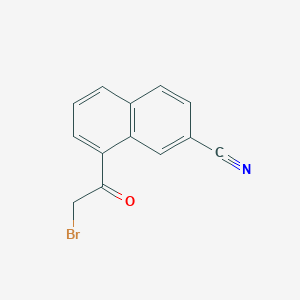
N-(2-フルオロフェニル)プロプ-2-エナミド
概要
説明
N-(2-fluorophenyl)acrylamide is an organic compound with the molecular formula C9H8FNO It consists of an acrylamide moiety attached to a 2-fluorophenyl group
科学的研究の応用
N-(2-fluorophenyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用機序
Target of Action
N-(2-fluorophenyl)prop-2-enamide, also known as N-(2-fluorophenyl)acrylamide, is a compound that has been studied for its potential anti-inflammatory properties It’s known that similar compounds, such as acrylamide, interact with proteins like kinesin and tubulin , which play crucial roles in cell division and transport mechanisms within cells.
Mode of Action
It’s known that acrylamide and its metabolite glycidamide can react with sulfhydryl groups, leading to the formation of protein adducts This interaction can affect the function of proteins and lead to various cellular effects
Biochemical Pathways
It’s known that similar compounds can affect the pi3k-akt signaling pathway , which plays a crucial role in cell survival, growth, and proliferation
Pharmacokinetics
It’s known that similar compounds, such as acrylamide, can be metabolized in the liver to form glycidamide
Result of Action
It’s known that similar compounds can have anti-inflammatory effects . For instance, certain N-arylcinnamamide derivatives have been found to inhibit the activation of the transcription factor NF-κB , which plays a crucial role in inflammatory responses
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of similar compounds
準備方法
Synthetic Routes and Reaction Conditions: N-(2-fluorophenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of N-(2-fluorophenyl)acrylamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: N-(2-fluorophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a suitable catalyst.
Major Products:
Oxidation: N-(2-fluorophenyl)acrylamide N-oxide.
Reduction: N-(2-fluorophenyl)ethylamine.
Substitution: N-(2-substituted phenyl)acrylamide derivatives.
類似化合物との比較
- N-(2-bromo-4-fluorophenyl)acrylamide
- N-(2-chlorophenyl)acrylamide
- N-(2-methylphenyl)acrylamide
Comparison: N-(2-fluorophenyl)acrylamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the fluorinated compound may exhibit enhanced stability and selectivity in various applications.
特性
IUPAC Name |
N-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRBMZOMHKBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)

![1-methanesulfonyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2359449.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2359450.png)

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)



